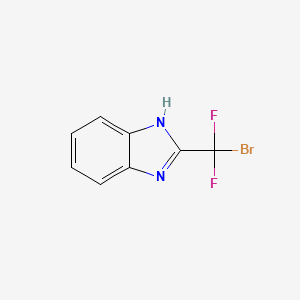![molecular formula C14H20ClN B15053703 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C13H18ClN. It is a bicyclic structure that contains both an azabicyclo and a tolyl group. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves the reaction of o-toluidine with a bicyclic ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product. Common reagents used in this synthesis include hydrochloric acid and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.
科学研究应用
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs
作用机制
The mechanism of action of 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 11-Oxatricyclo[5.3.1.0]undecane
Uniqueness
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific bicyclic structure combined with a tolyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C14H20ClN |
|---|---|
分子量 |
237.77 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-10-4-2-3-5-14(10)11-8-12-6-7-13(9-11)15-12;/h2-5,11-13,15H,6-9H2,1H3;1H |
InChI 键 |
VGOPBQIBFXMRSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2CC3CCC(C2)N3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


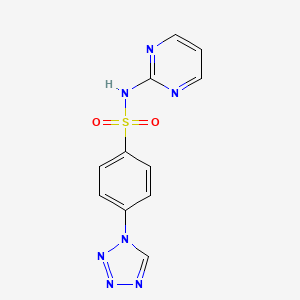

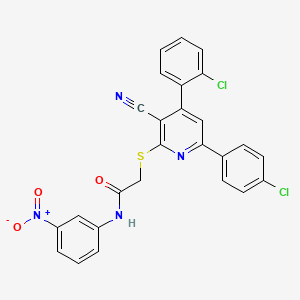


![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)

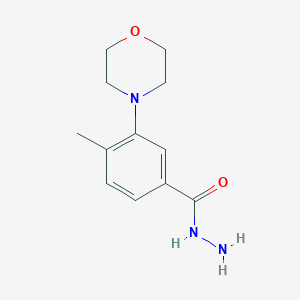
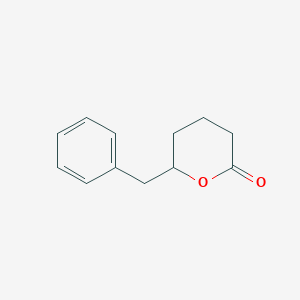

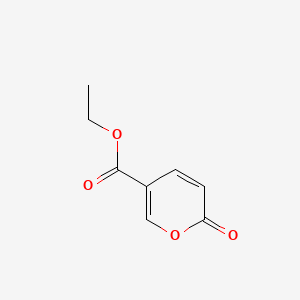
![4-[(Azetidin-1-yl)methyl]-3-fluoroaniline](/img/structure/B15053718.png)
